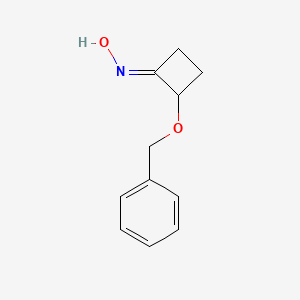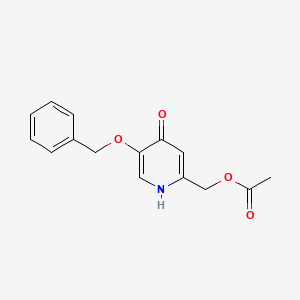
(5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a benzyloxy group, an oxo group, and a methyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate typically involves multi-step organic reactions. One common method involves the condensation of a benzyloxy-substituted aldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the pyridine ring. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of hydroxyl-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the modification of physical and chemical properties of materials.
Mécanisme D'action
The mechanism of action of (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance binding affinity to target proteins, while the oxo and acetate groups can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl benzoate
- (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl propionate
- (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl butyrate
Uniqueness
(5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its potential for biological activity, while the acetate group provides a reactive site for further chemical modifications.
Propriétés
Formule moléculaire |
C15H15NO4 |
|---|---|
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
(4-oxo-5-phenylmethoxy-1H-pyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C15H15NO4/c1-11(17)19-10-13-7-14(18)15(8-16-13)20-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,18) |
Clé InChI |
ADRUEMXRAMEBBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=CC(=O)C(=CN1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




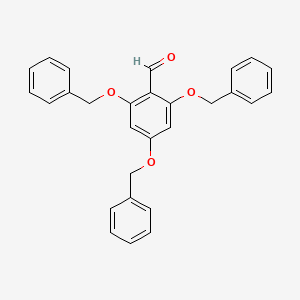
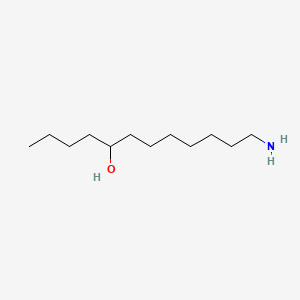
![Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate](/img/structure/B13901065.png)
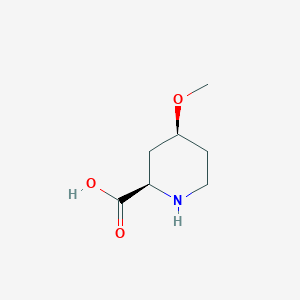
![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B13901089.png)
![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13901091.png)

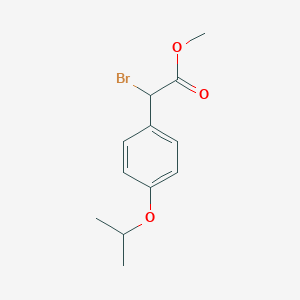
![5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)
![2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol](/img/structure/B13901104.png)

